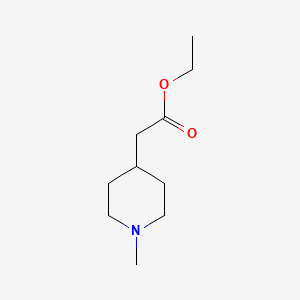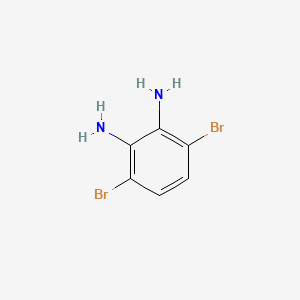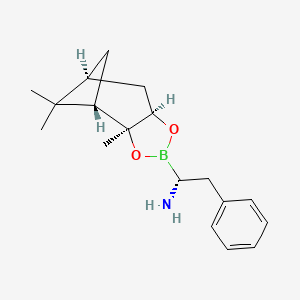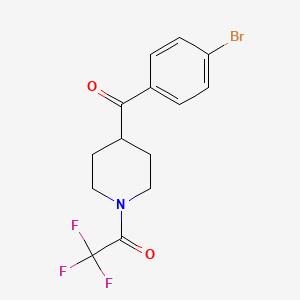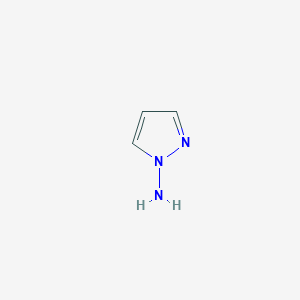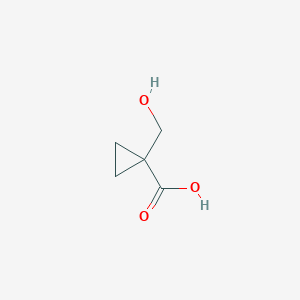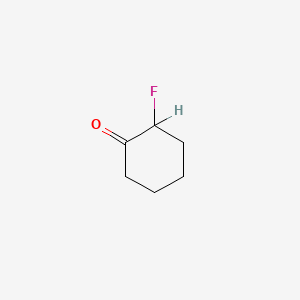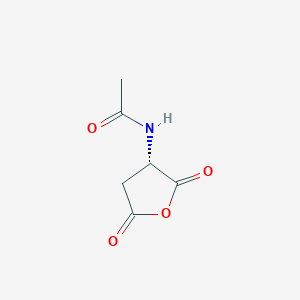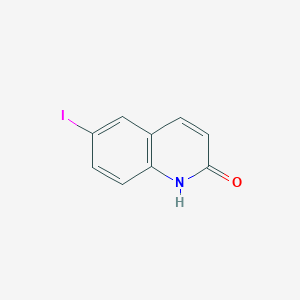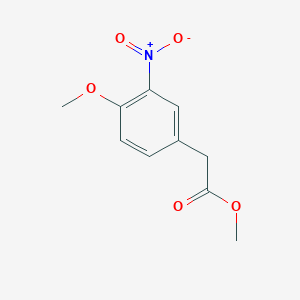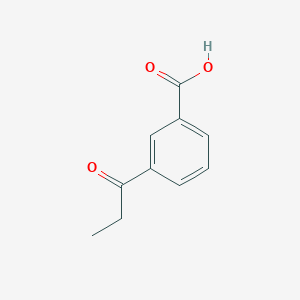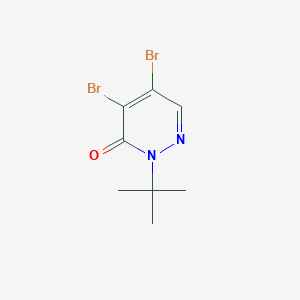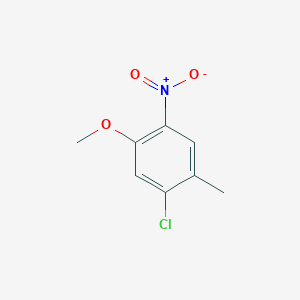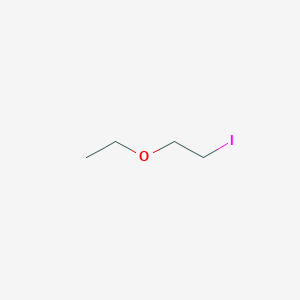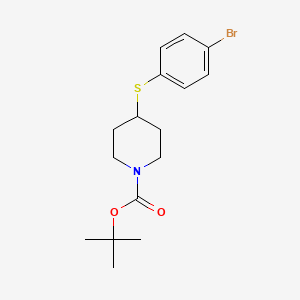
tert-Butyl-4-((4-Bromphenyl)thio)piperidin-1-carboxylat
Übersicht
Beschreibung
tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C16H22BrNO2S and a molecular weight of 372.32 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl carbamate group and a 4-bromophenylthio group. It is primarily used in research and development settings.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Investigated for potential therapeutic applications due to its structural similarity to bioactive molecules.
- Used in the development of novel pharmaceuticals and drug delivery systems.
Industry:
- Applied in the production of specialty chemicals and materials.
- Utilized in the development of new catalysts and reagents for industrial processes.
Wirkmechanismus
Target of Action
It is structurally similar to 1-boc-4-ap , which is used as an intermediate in the manufacture of fentanyl and its related derivatives . Fentanyl is known to act on the mu-opioid receptors in the central nervous system.
Mode of Action
If we consider its structural similarity to 1-boc-4-ap , it may be inferred that it might interact with its targets in a similar manner. Fentanyl and its derivatives, for instance, bind to the mu-opioid receptors, mimicking the effects of endogenous opiates.
Biochemische Analyse
Biochemical Properties
Tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential interactions with poly (ADP-ribose) polymerase (PARP) inhibitors, which are crucial in DNA repair mechanisms . The nature of these interactions often involves binding to specific active sites on the enzymes, thereby modulating their activity.
Cellular Effects
Tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PARP inhibitors can lead to the accumulation of DNA damage in cancer cells, thereby inhibiting their proliferation . Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes such as PARP, inhibiting their activity and leading to the accumulation of DNA damage . This inhibition can trigger cell death pathways, particularly in cancer cells with defective DNA repair mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of target enzymes and prolonged cellular effects.
Dosage Effects in Animal Models
The effects of tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by inhibiting target enzymes without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including potential damage to non-target tissues . Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
Tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and metabolite levels, potentially affecting the compound’s efficacy and toxicity . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing adverse effects.
Transport and Distribution
The transport and distribution of tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Effective transport and distribution are essential for achieving therapeutic concentrations at target sites while minimizing off-target effects.
Subcellular Localization
Tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is critical for its interaction with target enzymes and the subsequent modulation of cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.
Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate.
Attachment of the 4-Bromophenylthio Group:
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromine atom, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate: Similar structure but with a bromomethyl group instead of a bromophenylthio group.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a poly (ADP-ribose) polymerase inhibitor.
1-Boc-4-(4-formylphenyl)piperazine: Contains a piperazine ring and a formylphenyl group.
Uniqueness: tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate is unique due to the presence of the 4-bromophenylthio group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications in research and development .
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-bromophenyl)sulfanylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2S/c1-16(2,3)20-15(19)18-10-8-14(9-11-18)21-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOAAIWOHGSKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471956 | |
| Record name | tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188527-03-9 | |
| Record name | tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

